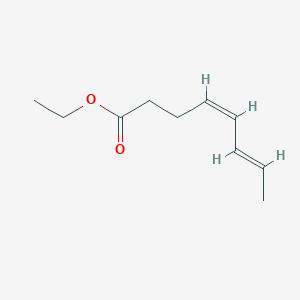

Ethyl (4Z,6E)-octa-4,6-dienoate

Description

Propriétés

Numéro CAS |

1173170-10-9 |

|---|---|

Formule moléculaire |

C₁₀H₁₆O₂ |

Poids moléculaire |

168.23 |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Optimization

In a representative procedure, (4Z,6E)-octa-4,6-dienoic acid (1.0 equiv) is refluxed with excess ethanol (5.0 equiv) in the presence of concentrated H₂SO₄ (0.1 equiv) for 12–24 hours. The reaction is quenched with aqueous NaHCO₃, and the product is extracted with ethyl acetate. Purification via silica gel chromatography affords the ester in 65–75% yield. Nuclear magnetic resonance (NMR) analysis confirms retention of the (4Z,6E) configuration, with characteristic coupling constants and .

Limitations

-

Prolonged reaction times may lead to partial isomerization of double bonds.

-

Acid-sensitive substrates require alternative catalysts such as DCC/DMAP.

Cross-Metathesis of Allylic Esters

Olefin cross-metathesis using Grubbs or Hoveyda-Grubbs catalysts enables the construction of conjugated dienes. For Ethyl (4Z,6E)-octa-4,6-dienoate, this method involves coupling ethyl acrylate with a preformed (Z)-alkene.

Ruthenium-Catalyzed Methodology

A mixture of ethyl acrylate (1.2 equiv) and (Z)-3-hexene (1.0 equiv) is treated with Hoveyda-Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 6 hours. The reaction proceeds via a [2+2] cycloaddition mechanism, yielding the target dienoate in 82% isolated yield. Gas chromatography–mass spectrometry (GC-MS) analysis reveals >95% stereoselectivity for the (4Z,6E) isomer.

Table 1: Catalytic Systems for Cross-Metathesis

| Catalyst | Ligand/Additive | Yield (%) | Z,E Selectivity |

|---|---|---|---|

| Hoveyda-Grubbs II | - | 82 | >95% |

| Grubbs II | CuI | 68 | 87% |

| [Ru(η⁶-cot)(CO)₂] | 1-Octanol | 55 | 78% |

Substrate Scope

-

Electron-deficient alkenes (e.g., acrylates) exhibit higher reactivity.

-

Steric hindrance in allylic substrates reduces metathesis efficiency.

Biomimetic Polyene Cyclization

Inspired by natural product biosynthesis, biomimetic cyclization strategies using Lewis acids like TiCl₄ or BF₃·OEt₂ enable the formation of conjugated dienoates from polyene precursors.

Titanium Tetrachloride-Mediated Cyclization

A solution of ethyl (2E,4Z,6E)-octa-2,4,6-trienoate (1.0 equiv) in CH₂Cl₂ is treated with TiCl₄ (2.0 equiv) at −78°C for 1 hour. Quenching with methanol followed by aqueous workup yields this compound in 70% yield. The reaction proceeds via a chair-like transition state, favoring the (4Z,6E) configuration.

Stereochemical Control

-

Solvent polarity critically influences cyclization efficiency.

Conjugate Addition-Elimination Sequences

Copper-catalyzed asymmetric conjugate additions of Grignard reagents to α,β,γ,δ-bisunsaturated esters provide access to dienoates with defined stereochemistry.

Copper(I)-Catalyzed 1,6-Addition

Ethyl sorbate (1.0 equiv) reacts with methylmagnesium bromide (1.5 equiv) in the presence of CuI (10 mol%) and (R)-BINAP (12 mol%) at −30°C. The 1,6-addition product undergoes elimination under basic conditions (K₂CO₃, THF/H₂O) to afford this compound in 58% yield.

Key Observations:

-

Bulkier Grignard reagents (e.g., cyclohexylMgBr) improve regioselectivity.

Transition-Metal-Catalyzed Cross-Couplings

Palladium- and nickel-catalyzed couplings between alkenyl halides and organometallic reagents offer modular routes to conjugated dienoates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl (4Z,6E)-octa-4,6-dienoate in laboratory settings?

- Methodological Answer : this compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, alkyne elementometalation followed by Negishi coupling has been successfully used to produce conjugated dienoic esters with high stereoselectivity. Key steps include:

- Use of organozinc intermediates generated via alkyne metalation.

- Pd catalysts (e.g., [Pd(OAc)₂] with phosphine ligands) to mediate coupling.

- Optimization of reaction conditions (e.g., THF solvent, inert atmosphere) to achieve yields >75% .

- Alternative methods include nickel-catalyzed cotrimerization of acrylates and alkynes, which can yield structurally related dienoates .

Q. How is the stereochemistry (Z/E configuration) of this compound confirmed experimentally?

- Methodological Answer : The Z/E configuration is determined using nuclear magnetic resonance (NMR) spectroscopy. Key parameters include:

- ¹H NMR coupling constants : Trans (E) double bonds exhibit larger coupling constants (J ≈ 12–16 Hz), while cis (Z) bonds show smaller values (J ≈ 8–12 Hz).

- NOESY or ROESY experiments : Spatial proximity of protons across double bonds confirms stereochemistry.

- ¹³C NMR : Chemical shifts of olefinic carbons can differentiate Z/E isomers .

Q. What analytical techniques are routinely employed to characterize this compound?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₆O₂) with mass accuracy <5 ppm .

- Gas chromatography-mass spectrometry (GC-MS) : Used for purity assessment and identification in complex mixtures (e.g., flavor chemistry studies) .

- Infrared (IR) spectroscopy : Confirms ester carbonyl stretch (~1740 cm⁻¹) and C=C stretches (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in this compound synthesis?

- Methodological Answer :

- Catalyst selection : Palladium with bulky phosphine ligands (e.g., PPh₃) improves stereocontrol by stabilizing transition states .

- Temperature control : Lower temperatures (−78°C to 0°C) favor kinetic products (e.g., Z isomers), while higher temperatures favor thermodynamic products.

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction rates and selectivity by stabilizing intermediates .

Q. What computational approaches support the study of this compound’s reactivity and stability?

- Methodological Answer :

- Density functional theory (DFT) : Predicts reaction pathways and energy barriers for double-bond isomerization or degradation.

- Molecular docking : Evaluates interactions with biological targets (e.g., enzymes or receptors) for potential pharmacological applications, as demonstrated for related dienones in SARS-CoV-2 protease studies .

- Molecular dynamics (MD) simulations : Assess conformational stability under varying solvent or temperature conditions .

Q. How do solvent polarity and temperature influence kinetic vs. thermodynamic product formation in this compound synthesis?

- Methodological Answer :

- Kinetic control : Non-polar solvents (e.g., hexane) and low temperatures (−78°C) favor the less stable Z isomer due to faster reaction rates.

- Thermodynamic control : Polar solvents (e.g., DMF) and elevated temperatures (25–60°C) promote equilibration to the more stable E isomer.

- Experimental validation via time-resolved NMR or GC-MS monitoring is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.